(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxymethyl group, and a pyrrolidine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and hydroxymethyl groups. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the fluorine atom can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-tert-Butyl 3-(3-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- (3R,4S)-tert-Butyl 3-(3-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- (3R,4S)-tert-Butyl 3-(3-methylphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
The presence of the fluorine atom in (3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate distinguishes it from similar compounds. Fluorine’s unique properties, such as its high electronegativity and ability to form strong bonds, contribute to the compound’s stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQATTVCUBACQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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